N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine typically involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group, followed by the reaction with cyclohexanamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the alkylation and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and electrophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexanamine moiety allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its combination of a thiophene ring with a cyclohexanamine moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
WLWKRHCHESQNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
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